molecular formula C21H32O2 B13775280 3beta-Acetoxyandrost-5-ene CAS No. 13067-44-2

3beta-Acetoxyandrost-5-ene

Cat. No.: B13775280
CAS No.: 13067-44-2
M. Wt: 316.5 g/mol
InChI Key: XJBMGBWQXGCCNJ-PXQJOHHUSA-N
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Description

3beta-Acetoxyandrost-5-ene, also known as 3beta-Acetoxy-5-androsten-17beta-ol, is a steroid compound with the molecular formula C21H32O3. It is a derivative of androst-5-ene, a naturally occurring steroid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxyandrost-5-ene typically involves the acetylation of androst-5-ene-3beta,17beta-diol. One common method involves the reaction of androst-5-ene-3beta,17beta-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Mechanism of Action

The mechanism of action of 3beta-Acetoxyandrost-5-ene involves its interaction with specific molecular targets and pathways. It is known to bind to androgen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including changes in cellular metabolism, growth, and differentiation .

Properties

CAS No.

13067-44-2

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H32O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h6,16-19H,4-5,7-13H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

XJBMGBWQXGCCNJ-PXQJOHHUSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(CCC[C@H]4[C@@H]3CC=C2C1)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C

Origin of Product

United States

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